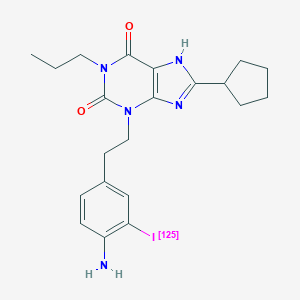

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

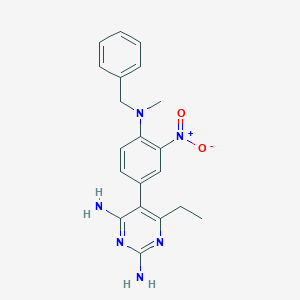

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine (also known as 3-iodo-PPX) is a selective antagonist of the adenosine A1 receptor. It is a xanthine derivative that has been widely studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

3-iodo-PPX is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in various physiological processes, including sleep, pain perception, and inflammation. The adenosine A1 receptor is widely expressed in the brain and has been implicated in the pathophysiology of various neurological disorders. By blocking the adenosine A1 receptor, 3-iodo-PPX can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA, thereby exerting its neuroprotective and anti-inflammatory effects.

Biochemical and Physiological Effects:

3-iodo-PPX has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in Parkinson's disease. It has also been shown to decrease glutamate release in the hippocampus, which may contribute to its neuroprotective effects in Alzheimer's disease. In addition, it has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of sepsis and acute lung injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-iodo-PPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using 3-iodo-PPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could increase the risk of off-target effects.

Zukünftige Richtungen

There are several future directions for the study of 3-iodo-PPX. One direction is to further investigate its neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another direction is to explore its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-iodo-PPX for different disease indications.

Synthesemethoden

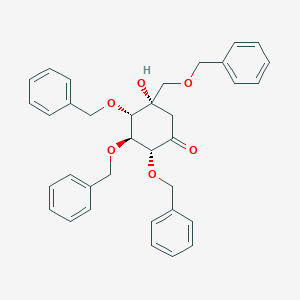

The synthesis of 3-iodo-PPX involves several steps. The starting material is 8-cyclopentyl-1,3-dimethylxanthine, which is reacted with iodine and sodium hydroxide to form 1,3-dimethyl-8-iodoxanthine. This intermediate is then reacted with 3-bromo-4-aminoethylbenzene in the presence of palladium on carbon catalyst to form 3-(3-iodo-4-amino)phenethyl-1,3-dimethylxanthine. Finally, this compound is reacted with propyl iodide in the presence of potassium carbonate to form 3-iodo-PPX.

Wissenschaftliche Forschungsanwendungen

3-iodo-PPX has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury. In addition, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

CAS-Nummer |

116370-32-2 |

|---|---|

Produktname |

3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine |

Molekularformel |

C21H26IN5O2 |

Molekulargewicht |

505.4 g/mol |

IUPAC-Name |

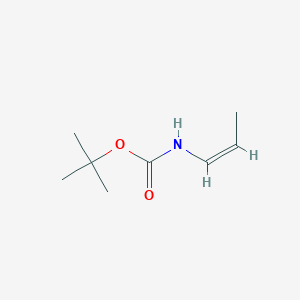

3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2 |

InChI-Schlüssel |

AZWSEPNWIHTUNW-ONBQKKEBSA-N |

Isomerische SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I] |

SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |

Kanonische SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |

Andere CAS-Nummern |

116370-32-2 |

Synonyme |

3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine I BW A 844U I-BW-A844U I-BWA844U |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)